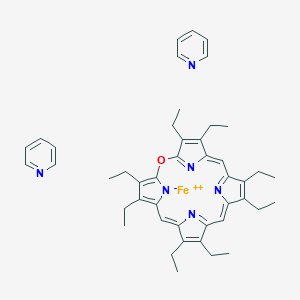
2-Amino-3-methyl-4-methylsulfanylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-methyl-4-methylsulfanylbutanoic acid, also known as methionine sulfoximine (MSO), is a non-proteinogenic amino acid that is commonly used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate to glutamine in the brain and other tissues. Due to its unique properties, MSO has been extensively studied in various research fields, including neuroscience, biochemistry, and pharmacology.
作用機序
MSO exerts its inhibitory effect on glutamine synthetase by binding to the active site of the enzyme and blocking its catalytic activity. This leads to a decrease in the conversion of glutamate to glutamine, which in turn affects various metabolic pathways in the brain and other tissues.
生化学的および生理学的効果
MSO has been shown to have various biochemical and physiological effects in different experimental models. It has been reported to increase the levels of glutamate and other neurotransmitters in the brain, leading to excitotoxicity and neuronal damage. It has also been shown to affect the levels of various amino acids and metabolites in the brain, leading to alterations in energy metabolism and oxidative stress.
実験室実験の利点と制限
MSO is a potent and selective inhibitor of glutamine synthetase, making it a valuable tool for studying the role of this enzyme in different physiological and pathological conditions. However, its use in lab experiments is limited by its toxicity and potential side effects. MSO has been shown to induce seizures and other neurological symptoms in animals, and caution should be taken when using it in experimental models.
将来の方向性
There are several future directions for research on MSO and its role in different physiological and pathological conditions. One area of interest is the development of new and more selective inhibitors of glutamine synthetase that can be used in clinical settings. Another area of interest is the study of the effects of MSO on different metabolic pathways and signaling pathways in the brain and other tissues. Finally, the development of new experimental models and techniques for studying the effects of MSO on brain function and behavior is an important direction for future research.
合成法
MSO can be synthesized through a multistep process starting from L-2-Amino-3-methyl-4-methylsulfanylbutanoic acid. The first step involves the oxidation of 2-Amino-3-methyl-4-methylsulfanylbutanoic acid to 2-Amino-3-methyl-4-methylsulfanylbutanoic acid sulfoxide, which is then reduced to MSO using sodium borohydride. The final product is purified through recrystallization and chromatography.
科学的研究の応用
MSO has been widely used in scientific research as a tool to study glutamine synthetase activity and its role in various physiological and pathological conditions. It has been shown to inhibit glutamine synthetase in the brain and other tissues, leading to a decrease in glutamine levels and an increase in glutamate levels. This effect has been implicated in various neurological disorders, including epilepsy, Alzheimer's disease, and Huntington's disease.
特性
IUPAC Name |
2-amino-3-methyl-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-4(3-10-2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHATNWAMGXQJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-methyl-4-methylsulfanylbutanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)












